Physicochemical Purity Baseline vs. Structurally Closest Commercial Analog
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide is supplied at a documented purity of ≥95% (HPLC) . The closest commercially cataloged analog, N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide (CAS 1207031-80-8), is similarly available at 95%+ purity from the same vendor class, establishing an equivalent baseline for procurement . However, the target compound bears a free NH linker rather than an N-methyl ether linkage, a feature that eliminates a potential metabolic liability (N-demethylation) and alters hydrogen-bonding capacity, thus providing a chemically distinct scaffold for SAR exploration.
| Evidence Dimension | Chemical purity (HPLC) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide: ≥95% |
| Quantified Difference | Equivalent purity; structural difference in linker (NH vs. N-Me ether) provides orthogonal chemical reactivity and metabolic profile |
| Conditions | Supplier specification (Chemenu catalog, 2026) |
Why This Matters
Equivalent purity ensures reliability for screening, while the structural divergence offers a distinct chemical vector for hit-to-lead optimization compared to the N-methyl ether analog.
- [1] Chemenu. N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}-2-phenylacetamide, CAS 1203086-25-2, Purity: 95%+. Available at: https://german.chemenu.com (accessed 2026-04-29). View Source
